Propofol

Overview

Description

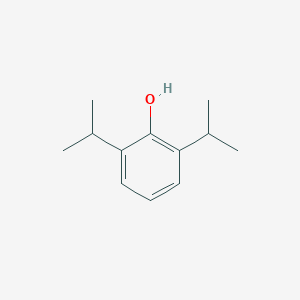

Propofol (2,6-diisopropylphenol) is a widely used intravenous general anesthetic for induction and maintenance of anesthesia. Its rapid onset (30–60 seconds) and short duration of action (5–10 minutes) make it ideal for procedural sedation and intensive care unit (ICU) sedation . Structurally, this compound is a phenolic compound with a hydroxyl group at the 1-position, enabling hydrogen bonding with biological targets like the GABAA receptor. It is formulated as a lipid emulsion (soybean oil, glycerol, and egg lecithin) to overcome water insolubility, giving it a characteristic milky appearance .

This compound enhances GABAA receptor activity, leading to hyperpolarization of neurons and sedation. Unique among anesthetics, it exhibits antioxidant properties akin to vitamin E due to its phenolic structure, scavenging reactive oxygen species (ROS) and mitigating ischemia-reperfusion injury in lung tissue . Pharmacokinetically, this compound has a high clearance rate (1.5–2.2 L/min) and volume of distribution (4–7 L/kg), ensuring rapid redistribution and recovery .

Preparation Methods

Chemical Synthesis of Propofol

The synthesis of this compound primarily revolves around Friedel-Crafts alkylation, a classical electrophilic aromatic substitution reaction. This section delineates the reaction mechanisms, catalysts, and optimization strategies employed in industrial and laboratory settings.

Friedel-Crafts Alkylation of Phenol

This compound is synthesized via double Friedel-Crafts alkylation of phenol with propylene or isopropyl alcohol (IPA) in the presence of a strong acid catalyst. Sulfuric acid (H₂SO₄) is the most commonly used catalyst, though aluminosilicates and other solid acids have been explored for improved selectivity . The reaction proceeds through the following steps:

-

Protonation of IPA : Sulfuric acid protonates IPA, generating a carbocation (isopropyl ion).

-

Electrophilic Attack : The carbocation attacks the aromatic ring of phenol at the para position, forming 4-isopropylphenol.

-

Second Alkylation : A second equivalent of carbocation reacts with the intermediate at the ortho positions, yielding 2,6-diisopropylphenol (this compound) .

Reaction Conditions :

-

Temperature: 80–100°C

-

Molar Ratio (Phenol:IPA:H₂SO₄): 1:2.5:1.5

-

Reaction Time: 4–6 hours

Side reactions, such as over-alkylation and isomerization, are minimized by controlling temperature and stoichiometry. For instance, excess IPA ensures complete conversion while avoiding polyalkylation .

Continuous Flow Synthesis

Recent advancements in process intensification have enabled the adoption of continuous flow chemistry for this compound synthesis. A five-stage continuous process developed by researchers combines two Friedel-Crafts reactions, liquid-liquid extractions, and purification steps, achieving a 92% yield with <0.1% impurities . Key advantages include:

-

Reduced Reaction Time : From 6 hours (batch) to 30 minutes (flow).

-

Scalability : Throughput of 5 kg/h demonstrated in pilot studies .

-

Safety : Smaller reactor volumes mitigate risks associated with exothermic reactions.

Purification Techniques

Crude this compound contains residual catalysts, unreacted precursors, and by-products such as 2,4-diisopropylphenol. Purification methods must address these contaminants to meet pharmacopeial standards (purity >99.9%).

Multi-Stage Distillation

Industrial-scale purification employs a three-stage distillation process:

-

First-Stage Film Distillation : Removes low-boiling-point impurities (e.g., phenol, IPA) at 80–100°C under reduced pressure (10–20 mmHg) .

-

Molecular Distillation : Separates mid-boiling by-products (e.g., monoalkylated phenols) at 120–140°C and 0.1–1 mmHg.

-

Final Molecular Distillation : Isolates high-purity this compound at 150–160°C and <0.01 mmHg .

Table 1: Distillation Parameters for this compound Purification

| Stage | Temperature (°C) | Pressure (mmHg) | Key Impurities Removed |

|---|---|---|---|

| Film | 80–100 | 10–20 | Phenol, IPA |

| Molecular I | 120–140 | 0.1–1 | 2-isopropylphenol |

| Molecular II | 150–160 | <0.01 | 2,4-diisopropylphenol |

Steam Distillation

An alternative method involves steam distillation of crude this compound, where steam is injected into the reaction mixture to co-distill this compound and water. The biphasic distillate is separated, and the organic layer is dehydrated using molecular sieves or anhydrous sodium sulfate . This method achieves >99.9% purity but requires stringent control of steam quality to prevent oxidation.

Formulation Strategies

This compound’s lipophilicity (log P = 3.83) necessitates formulation as an oil-in-water emulsion for intravenous administration. Two primary approaches exist: macroemulsions and microemulsions.

Macroemulsion Formulation

The conventional formulation (e.g., Diprivan®) contains:

-

This compound : 10 mg/mL

-

Oil Phase : Soybean oil (50 mg/mL) and medium-chain triglycerides (50 mg/mL)

-

Emulsifiers : Purified egg phospholipids (12 mg/mL)

-

Tonicity Adjuster : Glycerol (22.5 mg/mL)

Table 2: Composition of this compound Macroemulsion

| Component | Concentration (mg/mL) | Function |

|---|---|---|

| This compound | 10 | Active ingredient |

| Soybean oil | 50 | Lipid carrier |

| Medium-chain triglycerides | 50 | Solubilizer |

| Egg phospholipids | 12 | Emulsifier |

| Glycerol | 22.5 | Tonicity adjustment |

| Oleic acid | 0.4 | pH stabilization |

The emulsion is prepared under nitrogen to prevent lipid peroxidation and filtered through 0.45 µm membranes to ensure sterility .

Microemulsion Technology

Microemulsions offer enhanced stability and reduced pain on injection compared to macroemulsions. A prototype formulation combines:

-

This compound : 10 mg/mL

-

Surfactant : Poloxamer 188 (3–7%)

-

Co-surfactant : Sodium caprylate (C8 fatty acid salt, 0–12.5 mg/mL)

Advantages :

-

Droplet size: 10–50 nm (vs. 200–400 nm in macroemulsions).

-

Thermodynamic stability: Resistant to phase separation.

Analytical Characterization

Quality control of this compound involves high-performance liquid chromatography (HPLC), gas chromatography (GC), and X-ray powder diffraction (XRPD). Key parameters include:

Chemical Reactions Analysis

Propofol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Clinical Uses

1. Anesthesia Induction and Maintenance

- General Anesthesia : Propofol is predominantly used for inducing general anesthesia in patients aged three years and older. It has largely replaced sodium thiopental due to its favorable pharmacokinetic profile .

- Maintenance of Anesthesia : It is also employed for maintaining anesthesia during surgical procedures, particularly in outpatient settings where rapid recovery is essential .

2. Procedural Sedation

- This compound is frequently used for procedural sedation in various medical interventions, including endoscopic procedures and minor surgeries. Its effectiveness in reducing anxiety and discomfort during such procedures makes it a preferred choice .

3. Intensive Care Unit Sedation

- In critically ill patients requiring mechanical ventilation, this compound is favored over benzodiazepines like lorazepam due to its rapid onset and shorter recovery times . It allows for better control of sedation levels and minimizes the risk of prolonged sedation associated with other agents.

Off-Label Uses

1. Treatment-Resistant Depression

Recent studies have indicated that this compound may have antidepressant properties. A pilot study involving ten participants with treatment-resistant depression demonstrated significant improvements in depression scores following a series of this compound infusions. The results showed a mean decrease of 20 points on the Hamilton Depression Rating Scale, indicating a 58% improvement from baseline . This suggests that this compound could serve as a potential treatment modality for depression, warranting further controlled studies.

2. Management of Refractory Nausea and Vomiting

this compound has been utilized off-label for treating refractory postoperative nausea and vomiting, showcasing its versatility beyond traditional anesthetic applications .

Case Studies

Safety Profile

While this compound is generally considered safe when administered by trained professionals, it can induce respiratory depression and hypotension, particularly in high-risk populations. Therefore, careful monitoring is essential during administration to mitigate potential adverse effects .

Mechanism of Action

Propofol exerts its effects primarily through potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA_A receptor . By enhancing GABAergic activity, this compound induces sedation, hypnosis, and anesthesia. It also affects other ion channels and receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Etomidate

Etomidate, a carboxylated imidazole derivative, shares sedative properties with propofol but differs in mechanism and side effects. Both agents relax precontracted pulmonary arterial (PA) rings, but this compound achieves greater maximal relaxation (Rmax) in KCl-induced contractions (Rmax: 95% vs. 89% in rats; 93% vs. 85% in humans) . Etomidate suppresses adrenal cortisol synthesis, limiting its use in long-term sedation, whereas this compound preserves adrenal function .

Table 1: Comparison of this compound and Etomidate in PA Relaxation

| Parameter | This compound (Rat PA) | Etomidate (Rat PA) | This compound (Human PA) | Etomidate (Human PA) |

|---|---|---|---|---|

| pIC50 (KCl) | 4.2 ± 0.1 | 3.9 ± 0.2 | 3.8 ± 0.1 | 3.6 ± 0.1 |

| Rmax (%) | 95 ± 3 | 89 ± 4 | 93 ± 2 | 85 ± 3 |

m-Azithis compound (AziPm)

AziPm, a photoactive this compound analogue, shares similar potency (EC50 in tadpoles: 3.1 μM vs. 3.0 μM for this compound) but exhibits slower kinetic onset (steady state: ~10 minutes vs. ~5 minutes for this compound) . At high concentrations (30 μM), this compound directly activates GABAA receptors, whereas AziPm blocks them, highlighting divergent mechanisms despite structural similarity .

Table 2: this compound vs. AziPm in Tadpole Immobilization

| Parameter | This compound | AziPm |

|---|---|---|

| EC50 (μM) | 3.0 (2.8–3.2) | 3.1 (2.9–3.3) |

| Time to Rmax | 5 minutes | 10 minutes |

Fropofol

Fropofol, a fluorinated this compound derivative lacking the hydroxyl group, has higher hydrophobicity (clogP: 3.96 vs. 3.79) and reduced aqueous solubility (116 μM vs. 580 μM) . Despite Meyer-Overton predictions of increased potency, fropofol is less effective in vivo due to impaired hydrogen bonding with GABAA receptors, underscoring the hydroxyl group’s critical role in hypnosis .

Table 3: Physicochemical Properties of this compound vs. Fropofol

| Parameter | This compound | Fropofol |

|---|---|---|

| Molecular Volume (ų) | 192 | 189 |

| clogP | 3.79 | 3.96 |

| Aqueous Solubility (μM) | 580 | 116 |

Ciprofol

Ciprofol, a 2,6-disubstituted phenol with a cyclopropyl group, enhances GABAA affinity, achieving equivalent sedation at 1/5–1/6 the dose of this compound (e.g., 0.4 mg/kg ciprofol ≈ 2.0 mg/kg this compound) . It reduces injection pain (incidence: 5% vs. 30–40% for this compound) while maintaining rapid onset/recovery .

PFAL Compounds (Antagonists)

Alkyl-fluorobenzene derivatives (PFAL 9 and 10) antagonize this compound in zebrafish, reversing immobility at 30 μM. Co-administration shifts this compound’s EC50 from 0.14 μM to 0.27 μM (PFAL 9) and 0.31 μM (PFAL 10), demonstrating competitive inhibition .

Key Differentiators and Clinical Implications

- Antioxidant Activity: Unique to this compound among intravenous anesthetics, its vitamin E-like structure mitigates oxidative lung injury by reducing MDA (malondialdehyde) and restoring SOD (superoxide dismutase) activity .

- Hydroxyl Group : Critical for GABAA receptor binding; its absence in fropofol reduces efficacy despite higher hydrophobicity .

- Formulation Advances : Lipid emulsion minimizes injection pain compared to older Cremophor EL formulations, though ciprofol further improves tolerability .

Biological Activity

Propofol, a widely used intravenous anesthetic, is known for its rapid onset and short duration of action. Its biological activity extends beyond anesthesia, influencing various physiological processes and exhibiting potential therapeutic effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound primarily exerts its effects through modulation of neurotransmitter systems:

- GABA Receptors : this compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission, which contributes to its sedative and anesthetic properties .

- NMDA Receptors : It also interacts with N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission and may play a role in this compound's potential antidepressant effects .

Sedative-Hypnotic Effects

This compound is characterized by:

- Rapid Induction : It allows for quick onset of sedation.

- Short Recovery Time : Patients typically recover quickly from its effects, making it ideal for outpatient procedures .

Antioxidant Activity

Recent studies indicate that this compound possesses antioxidant properties:

- It can scavenge free radicals and inhibit lipid peroxidation, which may protect cellular structures from oxidative stress .

- This compound's ability to react with oxygen free radicals helps stabilize cellular membranes, contributing to its neuroprotective effects .

Biological Effects on Immune Function

Research has shown that this compound influences immune cell activity:

- Macrophage Function : this compound reduces the phagocytic activity of neutrophils and inhibits the release of pro-inflammatory cytokines such as IL-6 and TNF-α from peripheral blood mononuclear cells .

- Lymphocyte Activity : It modulates lymphocyte function, potentially impacting immune responses during surgical procedures .

This compound Abuse in Healthcare Professionals

A study examining 22 cases of this compound addiction among healthcare professionals revealed significant findings:

- Demographics : The cohort was predominantly female and included many anesthesiologists or nurse anesthetists.

- Clinical Presentation : Patients often presented with acute intoxication symptoms leading to physical injuries. Many had histories of depression and trauma .

Antidepressant Efficacy

A pilot study assessed this compound's effects on treatment-resistant depression:

- Methodology : Ten participants received a series of this compound infusions aimed at suppressing electroencephalographic activity.

- Results : Participants showed a significant reduction in depression scores (mean decrease of 20 points on the Hamilton scale), indicating potential rapid antidepressant effects comparable to electroconvulsive therapy .

Research Findings Summary

Q & A

Basic Research Questions

Q. Q1. How should researchers design controlled trials to evaluate Propofol’s dose-dependent effects on respiratory depression?

Methodological Answer:

- Randomized Cross-Over Design: Use a double-blind, placebo-controlled cross-over design to minimize inter-subject variability. For example, assign participants to placebo, low-dose, and high-dose this compound groups in randomized sequences .

- Primary Endpoints: Measure hypoxic ventilatory response (HVR) at varying end-tidal CO₂ levels to assess respiratory depression. Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to quantify dose-response relationships .

- Data Collection: Standardize arterial oxygen saturation targets (e.g., 80%) and use gas chromatography for precise this compound plasma concentration measurements .

Q. Q2. What statistical tools are appropriate for analyzing interpatient variability in this compound sensitivity during pediatric anesthesia?

Methodological Answer:

- Population Pharmacokinetic Modeling: Use nonlinear mixed-effects models (NONMEM) to characterize variability in drug clearance and effect-site concentration across pediatric cohorts .

- Robust Controller Design: Validate models using predictive accuracy tests (e.g., mean absolute percentage error) for closed-loop anesthesia systems. Include at least 47 validated patient models to account for inter-individual variability .

- Sensitivity Analysis: Apply Monte Carlo simulations to assess the impact of parameter uncertainty on this compound’s sedative effects .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s neuroprotective vs. neurotoxic effects observed in preclinical studies?

Methodological Answer:

- Mechanistic Studies: Conduct in vitro assays (e.g., neuronal apoptosis assays) under controlled oxygen-glucose deprivation to isolate this compound’s effects on caspase-3 activation .

- Dose-Response Curves: Compare outcomes across species (rats vs. primates) and dosages (0.5–10 mg/kg). Use multivariate regression to adjust for confounding factors like anesthesia duration .

- Systematic Reviews: Apply PRISMA guidelines to synthesize conflicting evidence, emphasizing study quality metrics (e.g., risk of bias in in vivo models) .

Q. Q4. What experimental frameworks are optimal for studying this compound’s interaction with BK-channels in reversing respiratory depression?

Methodological Answer:

- Blinded Intervention Trials: Administer BK-channel blockers (e.g., ENA-001) alongside this compound infusions. Measure HVR recovery using spirometry and arterial blood gas analysis .

- PK/PD Integration: Use effect-compartment modeling to link ENA-001 plasma concentrations to ventilatory recovery rates. Validate with Akaike Information Criterion (AIC) for model selection .

- Ethical Considerations: Obtain ethics committee approval for human trials, ensuring informed consent and predefined stopping rules for hypoxia episodes .

Q. Q5. How can researchers address the lack of validation data in this compound PK/PD models for closed-loop anesthesia systems?

Methodological Answer:

- Retrospective Data Pooling: Aggregate historical this compound infusion data from electronic health records (EHRs) using standardized formats (e.g., FAST-IRB protocols) .

- In Silico Validation: Simulate closed-loop performance using MATLAB/Simulink with patient-specific covariates (age, BMI) to predict instability risks .

- Collaborative Repositories: Share model parameters via platforms like OpenAnesthesia to enable cross-validation across institutions .

Q. Data Contradiction & Interpretation

Q. Q6. How should researchers reconcile discrepancies in this compound’s cerebral blood flow effects across imaging modalities?

Methodological Answer:

- Multimodal Imaging: Combine transcranial Doppler (middle cerebral artery velocity) with near-infrared spectroscopy (cerebral oxygen extraction) during this compound induction .

- Bland-Altman Analysis: Quantify agreement between modalities and adjust for hemodynamic confounders (e.g., mean arterial pressure) .

- Meta-Regression: Pool data from studies using fixed-effects models, stratifying by imaging technique and this compound assay sensitivity (e.g., gas chromatography vs. HPLC) .

Q. Experimental Design Challenges

Q. Q7. What sampling strategies mitigate bias in this compound studies involving critically ill patients?

Methodological Answer:

- Stratified Randomization: Allocate participants by illness severity (APACHE II scores) and comorbidities (e.g., sepsis) to ensure balanced groups .

- Power Analysis: Calculate sample size using G*Power software, assuming α=0.05, β=0.2, and effect sizes from pilot studies .

- Data Monitoring Committees: Implement interim analyses to detect enrollment bias or unanticipated adverse events .

Q. Methodological Pitfalls

Q. Q8. Why do this compound studies often fail to replicate preclinical neuroprotection findings in clinical trials?

Methodological Answer:

- Species-Specific Differences: Rodent models may overexpress GABAₐ receptors compared to humans. Validate targets using human-induced pluripotent stem cell (iPSC)-derived neurons .

- Outcome Heterogeneity: Standardize neurocognitive assessments (e.g., MMSE, MoCA) and follow-up durations (e.g., 30-day postoperative delirium rates) .

- Publication Bias: Register trials on ClinicalTrials.gov and include negative results in meta-analyses .

Properties

IUPAC Name |

2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBCVFGFOZPWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Record name | propofol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propofol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023523 | |

| Record name | Propofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.955 g/cu cm @ 20 °C | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-straw-colored liquid | |

CAS No. |

2078-54-8 | |

| Record name | Propofol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2078-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propofol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propofol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propofol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disoprofol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI7VU623SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.